(2-Chloro-4,6-dinitrophenyl)hydrazine
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Overview
Description
(2-Chloro-4,6-dinitrophenyl)hydrazine is an organic compound that belongs to the class of substituted hydrazines. It is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and nitro groups. This compound is known for its applications in various chemical reactions and its role as a reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,6-dinitrophenyl)hydrazine typically involves the reaction of hydrazine sulfate with 2-chloro-4,6-dinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolving hydrazine sulfate in water.
- Adding 2-chloro-4,6-dinitrochlorobenzene to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,6-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Condensation Reactions: Carbonyl compounds like aldehydes and ketones in the presence of acidic or basic catalysts.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Major Products Formed
Hydrazones: Formed from the reaction with carbonyl compounds.
Aminophenylhydrazines: Formed from the reduction of nitro groups.
Scientific Research Applications
(2-Chloro-4,6-dinitrophenyl)hydrazine has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds in various samples.
Biochemistry: Employed in the study of protein carbonylation, a marker of oxidative stress.
Pharmaceuticals: Utilized in the synthesis of bioactive compounds and drug intermediates.
Material Science: Involved in the development of sensors and detection devices for various analytes.
Mechanism of Action
The mechanism of action of (2-Chloro-4,6-dinitrophenyl)hydrazine involves its ability to form stable hydrazones with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydrazine group, which attacks the electrophilic carbonyl carbon. The resulting hydrazone is stabilized by resonance and hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Similar in structure but lacks the chlorine substituent.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Contains two dinitrophenyl groups attached to a single hydrazine moiety.
Uniqueness
(2-Chloro-4,6-dinitrophenyl)hydrazine is unique due to the presence of the chlorine substituent, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable reagent in specific synthetic applications where the chlorine atom plays a crucial role.
Properties
IUPAC Name |
(2-chloro-4,6-dinitrophenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O4/c7-4-1-3(10(12)13)2-5(11(14)15)6(4)9-8/h1-2,9H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQHDZDDSXNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NN)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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